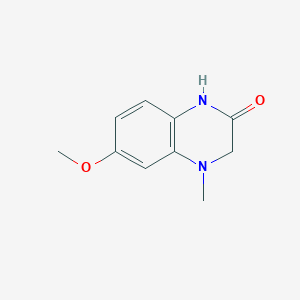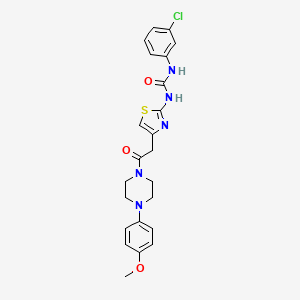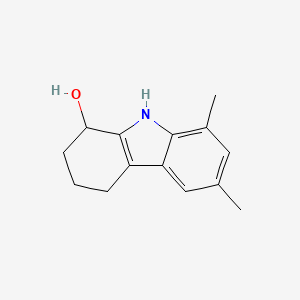
3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with a bromine atom and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-1,2,4-triazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMF or DMSO at moderate to high temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the triazole ring.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazole derivatives, while oxidation reactions can produce triazole N-oxides.
科学的研究の応用
3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial products due to its reactivity and stability.
作用機序
The mechanism of action of 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with the target molecules.
類似化合物との比較
Similar Compounds
3-Bromo-1H-1,2,4-triazole: Lacks the isopropyl group but shares the triazole ring and bromine substitution.
1-(Propan-2-yl)-1H-1,2,4-triazole: Lacks the bromine atom but contains the isopropyl group and triazole ring.
3-Chloro-1-(propan-2-yl)-1H-1,2,4-triazole: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3-bromo-1-propan-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-4(2)9-3-7-5(6)8-9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNOHJDCGBAVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(methylsulfanyl)methyl]-2-(pyridin-2-yl)pyrimidin-4-ol](/img/structure/B2760545.png)
![N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2760547.png)


![2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride](/img/structure/B2760557.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2760559.png)
![7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2760561.png)
![1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2760562.png)
![5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2760563.png)
